molecular formula C14H9Br2F3O B14025133 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene

Cat. No.: B14025133
M. Wt: 410.02 g/mol
InChI Key: AQWYPRFEVGXKAN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity. The benzyloxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1,3-dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

    2-(Benzyloxy)-1,3-dibromo-5-nitrobenzene: Features a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene imparts unique electronic properties, making it more electron-withdrawing compared to similar compounds with other substituents.

Properties

Molecular Formula

C14H9Br2F3O

Molecular Weight

410.02 g/mol

IUPAC Name

1,3-dibromo-2-phenylmethoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9Br2F3O/c15-11-6-10(14(17,18)19)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

AQWYPRFEVGXKAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)Br

Origin of Product

United States

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